molecular formula C9H10BrNO B14073273 5-Bromo-2-cyclopropoxy-3-methylpyridine

5-Bromo-2-cyclopropoxy-3-methylpyridine

Cat. No.: B14073273
M. Wt: 228.09 g/mol
InChI Key: KOTRNPMINRCAEM-UHFFFAOYSA-N
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Description

5-Bromo-2-cyclopropoxy-3-methylpyridine is an organic compound with the molecular formula C9H10BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position, a cyclopropoxy group at the 2nd position, and a methyl group at the 3rd position of the pyridine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyclopropoxy-3-methylpyridine can be achieved through various methods. One common method involves the bromination of 2-cyclopropoxy-3-methylpyridine. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride .

Industrial Production Methods

For industrial production, the process may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound. The use of advanced purification techniques such as recrystallization and chromatography ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-cyclopropoxy-3-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-cyclopropoxy-3-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyclopropoxy-3-methylpyridine involves its interaction with specific molecular targets. The bromine atom and the cyclopropoxy group play crucial roles in its binding affinity and specificity. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The pathways involved may include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methylpyridine
  • 5-Bromo-2-chloro-3-methylpyridine
  • 5-Bromo-2-fluoro-3-methylpyridine

Uniqueness

5-Bromo-2-cyclopropoxy-3-methylpyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities .

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

5-bromo-2-cyclopropyloxy-3-methylpyridine

InChI

InChI=1S/C9H10BrNO/c1-6-4-7(10)5-11-9(6)12-8-2-3-8/h4-5,8H,2-3H2,1H3

InChI Key

KOTRNPMINRCAEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1OC2CC2)Br

Origin of Product

United States

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